molecular formula C20H30O2 B1670357 Pimaric acid CAS No. 127-27-5

Pimaric acid

Cat. No.: B1670357
CAS No.: 127-27-5
M. Wt: 302.5 g/mol
InChI Key: MHVJRKBZMUDEEV-APQLOABGSA-N
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Description

Pimaric acid is a carboxylic acid from the resin acid group, often found in the oleoresins of pine trees. It is a diterpenoid compound with the molecular formula C20H30O2. This compound is known for its role in the defense mechanisms of plants, particularly against insects .

Mechanism of Action

Target of Action

Pimaric acid, a carboxylic acid from the resin acid group , primarily targets the large-conductance calcium-activated K+ channels (BK channels) . These channels play a crucial role in regulating the electrical activity of cells, contributing to various physiological processes such as muscle contraction and neurotransmitter release .

Mode of Action

This compound interacts with the BK channels, enhancing their sensitivity to calcium ions (Ca2+) and voltage . The BK channels are formed by α subunits and accessory β subunits arranged in tetramers. The α subunit forms the ion conduction pore, and the β subunit contributes to channel gating . This compound enhances the Ca2+ and/or voltage sensitivity of the α subunit of BK channels without affecting the channel conductance .

Biochemical Pathways

It’s known that the activation of bk channels can lead to an increased potassium (k+) efflux, which hyperpolarizes the resting membrane potential, reducing the excitability of the cell . This mechanism could potentially influence various biochemical pathways, particularly those involving signal transduction and ion transport.

Pharmacokinetics

A study on a closely related compound, isothis compound, showed that it underwent secondary absorption following oral administration in rats . The absolute bioavailability values were 11.9% and 17.5% for the tested oral doses of 50 and 100 mg/kg, respectively . While this information provides some insight, the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability need further investigation.

Result of Action

This compound has been shown to have potent anti-atherosclerotic activity, inhibiting matrix metalloproteinase-9 production and cell migration in TNF-α-induced human aortic smooth muscle cells . It also downregulates NF-kB and AP-1, inhibiting TNF-alpha induced signaling . These molecular and cellular effects contribute to the overall biological activity of this compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is often found in the oleoresins of pine trees , and its presence and concentration in these trees can be affected by factors such as the tree’s age, health, and environmental conditions. Additionally, the compound’s solubility in alcohols, acetone, and ethers suggests that its action, efficacy, and stability could be influenced by the solvent used for its extraction and administration.

Safety and Hazards

The safety and hazards of Pimaric acid are not explicitly mentioned in the search results. For detailed information, it is recommended to refer to the Safety Data Sheet (SDS) of this compound .

Chemical Reactions Analysis

Types of Reactions: Pimaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is soluble in alcohols, acetone, and ethers, making it versatile for different reaction conditions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as isothis compound and sandaracothis compound .

Comparison with Similar Compounds

Pimaric acid is part of the pimarane family of diterpenoids. Similar compounds include:

This compound stands out due to its unique combination of chemical stability and reactivity, making it valuable in various industrial and scientific applications.

Properties

IUPAC Name

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVJRKBZMUDEEV-APQLOABGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858728
Record name alpha-Pimaricacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-27-5
Record name Pimaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIMARIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Pimaricacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88R98Z71NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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